molecular formula C22H24N2O2 B11525180 2-Cyano-3-(5-isopropyl-4-methoxy-2-methyl-phenyl)-N-m-tolyl-acrylamide

2-Cyano-3-(5-isopropyl-4-methoxy-2-methyl-phenyl)-N-m-tolyl-acrylamide

Cat. No.: B11525180
M. Wt: 348.4 g/mol
InChI Key: JEARHIQPHGUINN-WOJGMQOQSA-N
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Description

(2E)-2-cyano-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-N-(3-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure. It features a cyano group, a methoxy group, and a prop-2-enamide moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The process often starts with the preparation of the core phenyl structure, followed by the introduction of functional groups such as the cyano and methoxy groups. Common reagents used in these reactions include alkyl halides, cyanides, and amides, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-N-(3-methylphenyl)prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-cyano-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-N-(3-methylphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Withaferin-A: A natural compound with anticancer activity.

Uniqueness

What sets (2E)-2-cyano-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-N-(3-methylphenyl)prop-2-enamide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-2-cyano-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-N-(3-methylphenyl)prop-2-enamide

InChI

InChI=1S/C22H24N2O2/c1-14(2)20-12-17(16(4)10-21(20)26-5)11-18(13-23)22(25)24-19-8-6-7-15(3)9-19/h6-12,14H,1-5H3,(H,24,25)/b18-11+

InChI Key

JEARHIQPHGUINN-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2C)OC)C(C)C)/C#N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2C)OC)C(C)C)C#N

Origin of Product

United States

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